2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds such as 4-benzoylpiperidine derivatives have been found to inhibit the glycine transporter 1 (glyt1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can lead to an increase in glycine levels, which can enhance NMDA receptor function .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as glyt1) and inhibit its function . This inhibition could lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling .
Biochemical Pathways
Based on the potential target (glyt1), it can be inferred that the compound may affect the glycine-dependent neurotransmission pathway . Inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the function of NMDA receptors and potentially affecting glutamatergic neurotransmission .
Pharmacokinetics
The compound’s boiling point is reported to be 127-128 °c at 2 mm hg , which might influence its distribution and elimination
Result of Action
Based on the potential inhibition of glyt1, it can be inferred that the compound may lead to an increase in synaptic glycine levels, enhancing nmda receptor function and potentially affecting neuronal signaling .
Analyse Biochimique
Biochemical Properties
The compound interacts with several enzymes and proteins, including dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors . It exhibits inhibitory effects on these receptors, with IC50 values of 1.68 nM, 2.03 nM, and 0.495 nM respectively . The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity .
Cellular Effects
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide influences cell function by modulating the activity of key neurotransmitter receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting dopamine D2 and serotonin 5-HT2A receptors, it can alter neurotransmitter signaling and potentially influence gene expression related to these pathways .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interactions with neurotransmitter receptors . It binds to these receptors, inhibiting their activity and leading to changes in neurotransmitter signaling . This can result in downstream effects such as altered gene expression and changes in cellular metabolism .
Activité Biologique
The compound 2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{18}H_{20}N_{2}O_{3}S
- Molecular Weight : 348.43 g/mol
The compound features a benzylpiperidine moiety linked to a benzo[d]isothiazole ring, which is known for its diverse biological activities. This structural configuration suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The following mechanisms have been proposed:
- NMDA Receptor Antagonism : Similar compounds have shown effectiveness as antagonists at NMDA receptors, which are critical in neuropharmacology for their roles in synaptic plasticity and memory function. The benzylpiperidine fragment is believed to enhance binding affinity to these receptors, potentially modulating excitatory neurotransmission .
- Chemokine Receptor Modulation : Research indicates that benzylpiperidine derivatives can act as antagonists for chemokine receptors such as CCR3, which are involved in inflammatory responses. This suggests that the compound may exhibit anti-inflammatory properties by inhibiting eotaxin-induced signaling pathways .
Biological Activity and Therapeutic Applications
The compound's biological activities have been evaluated in several studies, highlighting its potential therapeutic applications:
Anticancer Activity
Recent studies have demonstrated that derivatives of benzylpiperidine exhibit significant antiproliferative effects on various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
OVCAR-3 (Ovarian Cancer) | 31.5 | MAGL inhibition |
COV318 (Ovarian Cancer) | 43.9 | MAGL inhibition |
These findings suggest that the compound may selectively target cancer cells overexpressing specific enzymes like monoacylglycerol lipase (MAGL), which is implicated in tumor progression .
Neuroprotective Effects
Given its interaction with NMDA receptors, the compound may also possess neuroprotective properties. Compounds with similar structures have been shown to mitigate excitotoxicity in neuronal cultures, indicating potential use in neurodegenerative disorders .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study on MAGL Inhibition : A study highlighted a benzoylpiperidine derivative that demonstrated potent MAGL inhibition with an IC50 value of 0.84 µM, suggesting that modifications to the benzylpiperidine structure can enhance therapeutic efficacy against cancer .
- CCR3 Antagonism : Another study focused on the structure-activity relationship (SAR) of benzylpiperidine derivatives, revealing that specific substitutions significantly improved binding potency to CCR3, enhancing their potential as anti-inflammatory agents .
Propriétés
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-20(15-23-21(25)18-8-4-5-9-19(18)28(23,26)27)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKSIIYRFBUERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.